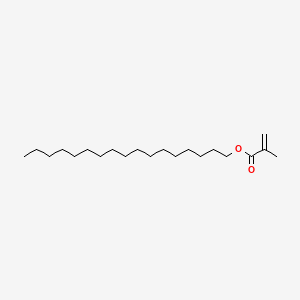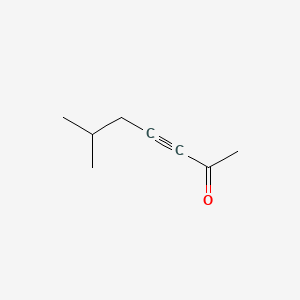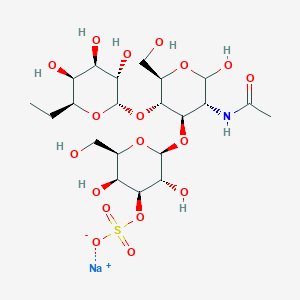
3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na is a complex branched amino trisaccharide. It consists of N-acetylglucosamine with a fucosyl residue attached at the 4-position via an alpha-linkage and a 3-sulfated galactosyl residue attached at the 3-position via a beta-linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and sulfation. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated glycosylation techniques and advanced purification methods such as chromatography. The scalability of the synthesis process is crucial for its application in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: Reduction reactions can target specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups like amines or thiols .
Wissenschaftliche Forschungsanwendungen
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: The compound is studied for its role in cell-cell interactions and signaling pathways.
Wirkmechanismus
The mechanism of action of 3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na involves its interaction with specific molecular targets and pathways. It acts as a ligand for E- and P-selectins, which are involved in cell adhesion and signaling. This interaction can modulate immune responses and prevent tissue damage during ischemia-reperfusion injury .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sialyl Lewis a: Another selectin ligand with a different structure and affinity.
Lacto-N-fucopentaose III: A related trisaccharide with different glycosidic linkages.
3’-Sialyl-N-acetyllactosamine: A similar compound with a sialic acid residue instead of a sulfate group.
Uniqueness
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na is unique due to its specific sulfation pattern and glycosidic linkages, which confer higher affinity for selectins compared to other similar compounds. This makes it particularly valuable in research focused on cell adhesion and immune modulation .
Eigenschaften
Molekularformel |
C21H36NNaO18S |
|---|---|
Molekulargewicht |
645.6 g/mol |
IUPAC-Name |
sodium;[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C21H37NO18S.Na/c1-3-7-11(26)13(28)14(29)20(36-7)38-16-9(5-24)35-19(31)10(22-6(2)25)17(16)39-21-15(30)18(40-41(32,33)34)12(27)8(4-23)37-21;/h7-21,23-24,26-31H,3-5H2,1-2H3,(H,22,25)(H,32,33,34);/q;+1/p-1/t7-,8+,9+,10+,11+,12-,13+,14-,15+,16+,17+,18-,19?,20-,21-;/m0./s1 |
InChI-Schlüssel |
AHNUUNATYIQLDU-RTOJEFMLSA-M |
Isomerische SMILES |
CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+] |
Kanonische SMILES |
CCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




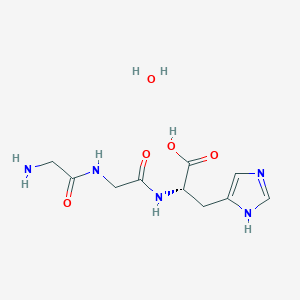

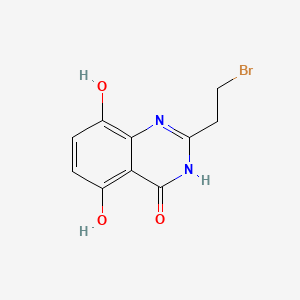

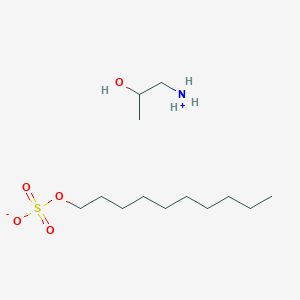
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

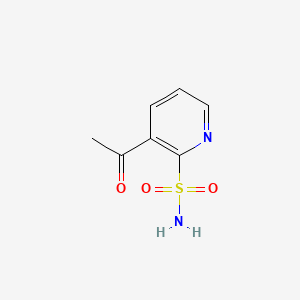

![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
